molecular formula C20H20N4O2S2 B282740 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide

Cat. No. B282740
M. Wt: 412.5 g/mol
InChI Key: RIFGHPWYOAILCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease, the compound has been found to exert its neuroprotective effects by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
Studies on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide have shown that the compound has both biochemical and physiological effects. The compound has been found to modulate various signaling pathways involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation. Additionally, the compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Physiologically, the compound has been found to have neuroprotective effects in Alzheimer's disease by preventing the formation of beta-amyloid plaques.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. The compound has also shown potential in the treatment of Alzheimer's disease and as an anti-inflammatory agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide. One of the significant directions is to further explore the compound's anti-cancer activity and its potential use in cancer treatment. Additionally, research on the compound's neuroprotective effects in Alzheimer's disease and its anti-inflammatory activity can be further explored. Future research can also focus on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Overall, the potential therapeutic applications of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide make it an exciting subject of research for the scientific community.

Synthesis Methods

The synthesis method of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylaniline with 4-chlorobenzoyl chloride to form 4-(3,5-dimethylphenyl)benzoic acid. This intermediate is then reacted with thionyl chloride and subsequently with potassium thiocyanate to form 4-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 4-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with acetic anhydride and potassium carbonate to form 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide.

Scientific Research Applications

Research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(3,5-dimethylphenyl)benzamide has shown promising results in various scientific applications. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The compound has also shown potential in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-13(2)10-17(9-12)22-18(26)16-6-4-15(5-7-16)11-27-20-24-23-19(28-20)21-14(3)25/h4-10H,11H2,1-3H3,(H,22,26)(H,21,23,25)

InChI Key

RIFGHPWYOAILCN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)NC(=O)C)C

Origin of Product

United States

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